Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dichloro-2,4,6-trifluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c1-2-16-9(15)3-6(12)4(10)8(14)5(11)7(3)13/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXKSEUVVJGKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C(=C1F)Cl)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Research Context of Organofluorine Compounds
The field of organofluorine chemistry has expanded dramatically in recent decades, with fluorine-containing compounds becoming integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinct characteristics to organic molecules.
In medicinal chemistry, the introduction of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. This is because the carbon-fluorine bond is more resistant to metabolic cleavage compared to a carbon-hydrogen bond. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including blockbuster drugs.
Similarly, in the agrochemical industry, the presence of fluorine in pesticides and herbicides can lead to increased potency and stability. The tailored substitution of fluorine can fine-tune the electronic properties and lipophilicity of a molecule, optimizing its interaction with biological targets and its transport properties within a plant or insect.
Overview of Dichlorotrifluorobenzoate Derivatives in Academic Literature
Conventional Synthetic Routes to Halogenated Fluorobenzoates
The traditional synthesis of this compound and related compounds typically involves a multi-step process, beginning with the formation of a substituted aromatic ring, followed by esterification.
Esterification Mechanisms and Optimization
The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3,5-dichloro-2,4,6-trifluorobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com
The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comnumberanalytics.com The key steps are:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack of the alcohol (ethanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation of the ester to yield the final product and regenerate the acid catalyst.
To optimize the yield of the ester, the equilibrium of the reaction must be shifted towards the products. This can be achieved by using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. tcu.edu The choice of catalyst and reaction temperature also plays a crucial role. While mineral acids are common, solid acid catalysts are also employed to simplify purification. usm.my
| Reaction Step | Description | Key Intermediates |
| Protonation | The carboxylic acid is protonated by the acid catalyst. | Protonated carboxylic acid |
| Nucleophilic Attack | The alcohol acts as a nucleophile, attacking the carbonyl carbon. | Tetrahedral intermediate |
| Proton Transfer | A proton is transferred from the alcohol moiety to a hydroxyl group. | Protonated tetrahedral intermediate |
| Elimination | A molecule of water is eliminated. | Protonated ester |
| Deprotonation | The protonated ester is deprotonated to give the final product. | This compound |
Introduction of Halogen and Trifluorine Substituents on the Aromatic Ring
The specific arrangement of two chlorine and three fluorine atoms on the benzene (B151609) ring of the target molecule is achieved through strategic synthetic design, often starting from a more heavily halogenated precursor. Direct electrophilic halogenation of a simple benzene ring to achieve this specific substitution pattern is challenging due to the directing effects of the existing substituents.
Chlorination: Electrophilic aromatic substitution is the fundamental mechanism for introducing chlorine atoms onto a benzene ring. This typically involves the reaction of the aromatic compound with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.comlibretexts.org The catalyst polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the aromatic ring.
Fluorination: Direct fluorination of aromatic rings with fluorine gas (F₂) is highly exothermic and difficult to control. Therefore, fluorine atoms are typically introduced using alternative methods. One of the most important industrial methods for producing polyfluorinated aromatic compounds is the halogen exchange (Halex) reaction. This involves reacting a polychlorinated aromatic compound with a source of fluoride (B91410) ions, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent.
For the synthesis of the precursor to this compound, a common starting material is pentachlorobenzonitrile (B42970). google.com In this case, three of the chlorine atoms are substituted by fluorine atoms through a Halex reaction.
Precursor Synthesis Strategies
The synthesis of this compound is intrinsically linked to the efficient preparation of its precursors, primarily 3,5-dichloro-2,4,6-trifluorobenzoic acid or its nitrile derivative.
A key industrial precursor for many polyhalogenated aromatic compounds is 3,5-dichloro-2,4,6-trifluoropyridine . This compound can be synthesized from the more readily available pentachloropyridine (B147404) by reaction with potassium fluoride in a solvent like N-methylpyrrolidone under anhydrous conditions at temperatures between 100 to 170°C. google.comgoogle.com This pyridine (B92270) derivative can then potentially be converted to the corresponding benzoic acid, although direct conversion pathways are not widely documented in readily available literature.
A more direct and documented route to the benzoic acid precursor involves 3,5-dichloro-2,4,6-trifluorobenzonitrile . This nitrile is prepared via the fluorination of pentachlorobenzonitrile with anhydrous potassium fluoride in a high-boiling polar aprotic solvent such as sulfolane. google.com The reaction is typically carried out at elevated temperatures (130-160°C). The resulting 3,5-dichloro-2,4,6-trifluorobenzonitrile can then be hydrolyzed to 3,5-dichloro-2,4,6-trifluorobenzoic acid, which is subsequently esterified to the final product.
| Precursor Compound | Starting Material | Key Reagents |
| 3,5-dichloro-2,4,6-trifluoropyridine | Pentachloropyridine | Potassium fluoride, N-methylpyrrolidone |
| 3,5-dichloro-2,4,6-trifluorobenzonitrile | Pentachlorobenzonitrile | Potassium fluoride, Sulfolane |
Advanced Synthetic Approaches
To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques like microwave-assisted synthesis and flow chemistry are being explored.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. usm.myrsc.orgmdpi.com
The application of microwave heating to Fischer esterification has been shown to be effective for a variety of aromatic acids. usm.mymdpi.com The reaction is typically carried out in a sealed vessel, which allows the temperature of the reaction mixture to be raised above the boiling point of the solvent, leading to a dramatic increase in the reaction rate. For instance, the esterification of various benzoic acids with alcohols can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. mdpi.com While a specific protocol for this compound is not explicitly reported, the general conditions for microwave-assisted esterification of substituted benzoic acids are well-established. These typically involve the carboxylic acid, an excess of the alcohol, and a catalytic amount of acid, irradiated at temperatures around 120°C for short periods. mdpi.com
Flow Chemistry Applications in Synthesis
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up.
Direct esterification reactions have been successfully implemented in continuous-flow systems. cmu.edu In a typical setup, a solution of the carboxylic acid and alcohol, along with a catalyst, is pumped through a heated reactor. The use of solid-supported acid catalysts is particularly advantageous in flow chemistry as it simplifies product purification, with the catalyst being retained within the reactor. This methodology allows for the continuous production of the ester with short residence times in the reactor. While specific applications to the synthesis of this compound are not widely documented, the principles of flow esterification are directly applicable and represent a promising avenue for its efficient and scalable production.
Retrosynthetic Analysis and Pathway Design
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials.
Proposed Retrosynthetic Pathway for this compound:
Disconnection of the Ester: The most straightforward disconnection is the ester linkage, leading to 3,5-dichloro-2,4,6-trifluorobenzoic acid and ethanol. This is a standard esterification reaction.
Disconnection of the Carboxylic Acid: The carboxylic acid can be envisioned as arising from the oxidation of a corresponding benzyl (B1604629) alcohol or aldehyde, or through the carboxylation of a Grignard or organolithium reagent.
Disconnection of the Halogenated Aromatic Ring: The core aromatic structure, 3,5-dichloro-2,4,6-trifluorobenzene, is the key precursor. Its synthesis would involve the selective halogenation of a simpler fluorinated or chlorinated benzene derivative. The synthesis of related compounds often starts from commercially available materials like 4-chloro-3,5-difluorobenzonitrile. researchgate.net
A plausible forward synthesis could therefore involve the esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid, which itself is noted as a chemical product. vwr.com The synthesis of the benzoic acid precursor would likely involve a multi-step process of halogenation and functional group transformations.
Process Optimization and Scale-Up Considerations in Academic Synthesis
Transitioning a synthetic route from a small-scale laboratory setting to a larger academic or pilot scale presents several challenges.
Key Optimization and Scale-Up Factors:
Reaction Conditions: Temperature, pressure, and reaction time need to be carefully controlled and optimized for safety and efficiency on a larger scale.
Reagent and Solvent Costs: The cost of starting materials and solvents becomes a significant factor in large-scale synthesis. For example, the use of expensive reagents like tert-butyllithium (B1211817) can be a major drawback. google.com
Purification: Methods like chromatography, which are common in the lab, may not be practical for large quantities. Crystallization, distillation, and extraction are often preferred.
Safety: The hazards associated with the reagents and intermediates, as well as the potential for exothermic reactions, must be carefully managed.
The synthesis of complex molecules like this compound in an academic setting for further research requires a balance between developing a novel and efficient route and ensuring the practicality and safety of the process.
Chemical Reactivity and Transformation Studies of Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Electrophilic Aromatic Substitution (EAS) Pathways
The aromatic ring of Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate is heavily substituted with five electron-withdrawing groups: three fluorine atoms, two chlorine atoms, and an ethyl carboxylate group. This high degree of electron deficiency profoundly deactivates the ring towards electrophilic attack. Reactions that typically proceed readily with benzene (B151609), such as nitration or Friedel-Crafts alkylation, would require exceptionally harsh conditions and are generally not feasible with such a deactivated substrate.
Regioselectivity and Substituent Directing Effects on the Trifluorobenzoate Core
Should an electrophilic aromatic substitution reaction be forced to occur, the regioselectivity would be determined by the combined directing effects of the substituents. The ethyl carboxylate group (-COOEt) is a powerful deactivating group and a meta-director. The halogen substituents (F and Cl) are also deactivating but are ortho, para-directors due to the ability of their lone pairs to donate electron density and stabilize the cationic intermediate (arenium ion) through resonance.
In this specific molecule, all positions on the aromatic ring are occupied. Therefore, for an EAS reaction to occur, it would have to be a substitution of one of the existing groups, which is highly unlikely under standard EAS conditions. If we were to consider a hypothetical related substrate where a hydrogen atom is present, the directing effects would be in competition. However, the overwhelming deactivation by the five electron-withdrawing substituents makes any productive electrophilic attack on the ring improbable. The primary effect of these groups is to make the aromatic π-system a very poor nucleophile.
Mechanistic Investigations of Electrophilic Attack
The mechanism of an electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgnih.gov This step is typically the rate-determining step of the reaction. nih.gov For this compound, the energy of this intermediate would be significantly raised due to the powerful inductive electron-withdrawing effects of the fluorine and chlorine atoms, as well as the ester group. These groups would destabilize the positive charge of the arenium ion, leading to a very high activation energy for its formation. masterorganicchemistry.com Consequently, the rate of electrophilic attack is extremely slow.
Table 1: Substituent Effects on Electrophilic Aromatic Substitution Reactivity
| Substituent | Position(s) | Electronic Effect | Directing Influence |
|---|---|---|---|
| -COOEt | 1 | Strong Deactivator (Inductive & Resonance) | Meta-director |
| -F | 2, 4, 6 | Deactivator (Inductive), Activator (Resonance) | Ortho, Para-director |
| -Cl | 3, 5 | Deactivator (Inductive), Activator (Resonance) | Ortho, Para-director |
Nucleophilic Aromatic Substitution (NAS) Mechanisms
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound core makes it highly susceptible to nucleophilic aromatic substitution (NAS). The presence of strong electron-withdrawing groups is a key requirement for activating an aromatic ring for this type of reaction. chemistrysteps.comresearchgate.net The reaction proceeds via an addition-elimination mechanism.
Role of Fluorine and Chlorine Activation in Nucleophilic Attack
In NAS reactions, the electron-withdrawing groups activate the ring for attack by stabilizing the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org The halogens on the ring, particularly the highly electronegative fluorine atoms, contribute significantly to this activation. They withdraw electron density from the ring through the inductive effect, making the ring carbons more electrophilic and thus more prone to attack by nucleophiles.
Fluorine, being the most electronegative element, provides the strongest inductive activation. Therefore, the carbons bonded to fluorine are highly activated towards nucleophilic attack. Chlorine atoms also contribute to the activation, albeit to a lesser extent than fluorine. The cumulative effect of three fluorine and two chlorine atoms makes the aromatic ring of this compound a potent electrophile for NAS reactions.
Influence of Leaving Groups in NAS Reactions
The rate of nucleophilic aromatic substitution is determined by two main factors: the rate of formation of the Meisenheimer complex and the rate at which the leaving group departs. libretexts.org In the addition-elimination mechanism, the first step, the nucleophilic attack, is often the rate-determining step. masterorganicchemistry.com
The ability of a halogen to act as a leaving group is related to the strength and polarity of the carbon-halogen bond. Generally, in NAS reactions, the leaving group ability follows the trend I > Br > Cl > F. researchgate.net This is the reverse of the order of electronegativity. While fluorine is a poor leaving group due to the strength of the C-F bond, its powerful inductive effect significantly accelerates the initial nucleophilic attack, which is often the slower step. chemistrysteps.com
In this compound, a nucleophile could potentially replace either a chlorine or a fluorine atom. The chlorine atoms are better leaving groups than the fluorine atoms. chemicalbook.com Therefore, under conditions where the departure of the leaving group is influential on the reaction rate, substitution of a chlorine atom is generally favored over a fluorine atom. For instance, a related reaction involves the reductive de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzoic acid to form 2,4,6-trifluorobenzoic acid, demonstrating the lability of the C-Cl bonds. nih.gov
Table 2: Halogen Properties in Nucleophilic Aromatic Substitution
| Halogen | Electronegativity | Activating Influence (Inductive Effect) | Leaving Group Ability |
|---|---|---|---|
| Fluorine | 3.98 | Strong | Poor |
| Chlorine | 3.16 | Moderate | Good |
Characterization of Meisenheimer Complexes and Reaction Intermediates
The hallmark of the addition-elimination mechanism in NAS is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This complex is formed when the nucleophile attacks the aromatic ring at a carbon bearing a leaving group, temporarily breaking the ring's aromaticity. masterorganicchemistry.com
For this compound, the attack of a nucleophile (e.g., an alkoxide or an amine) would lead to a pentadienyl anion intermediate. The negative charge in this Meisenheimer complex is delocalized across the ring and, crucially, is stabilized by the strong electron-withdrawing substituents. wikipedia.orglibretexts.org The nitro group is a classic example used to illustrate this stabilization, but the combined inductive effects of the five halogen atoms and the ester group in this molecule would also provide substantial stabilization for the anionic intermediate. chemistrysteps.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,5-dichloro-2,4,6-trifluorobenzoic acid |
| 2,4,6-trifluorobenzoic acid |
Functional Group Interconversions Involving Halogen and Ester Moieties
The presence of multiple functional groups on this compound allows for a variety of interconversions.
The ethyl ester can be converted to other functional groups through standard organic transformations. For instance, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding benzyl (B1604629) alcohol, (3,5-dichloro-2,4,6-trifluorophenyl)methanol. Amidation can be achieved by reacting the ester with an amine, a process that might be uncatalyzed due to the activated nature of the ester or may require heating.
The halogen atoms on the aromatic ring, particularly the chlorine atoms, can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. The high degree of electron withdrawal by the fluorine atoms and the ester group activates the ring towards attack by strong nucleophiles. For example, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of one or more chlorine atoms with methoxy (B1213986) groups. The fluorine atoms are generally less prone to substitution in SNAr reactions compared to chlorine and bromine.
Research into Organofluorine Chemistry Peculiarities
The field of organofluorine chemistry is rich with unique phenomena, many of which are relevant to the behavior of this compound. nih.govwikipedia.org The properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, impart distinctive characteristics to fluorinated molecules. nih.gov
The accumulation of multiple fluorine atoms on a benzene ring, as seen in this compound, leads to a significant polarization of the C-F bonds and a decrease in the electron density of the aromatic ring. numberanalytics.com This makes the ring highly susceptible to nucleophilic attack, as previously mentioned.
Furthermore, the presence of fluorine can influence the conformation of the molecule and its interactions with other molecules and biological systems. Fluorinated compounds often exhibit altered solubility profiles and can engage in unique intermolecular interactions, such as halogen bonding. etamu.edu The study of such polyhalogenated aromatic compounds contributes to a deeper understanding of these fundamental principles and aids in the design of new materials and pharmaceuticals with tailored properties. worktribe.com
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3,5-dichloro-2,4,6-trifluorobenzoic acid |
| Ethanol (B145695) |
| Ethyl benzoate (B1203000) |
| Ethyl 4-chlorobenzoate |
| Ethyl 3,5-dichlorobenzoate |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N-methylpyrrolidone (NMP) |
| Lithium aluminum hydride (LiAlH4) |
| (3,5-dichloro-2,4,6-trifluorophenyl)methanol |
| Sodium methoxide |
Spectroscopic and Structural Elucidation of Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing the signals corresponding to the ethyl ester group. The methylene (B1212753) protons (-CH₂-) are anticipated to appear as a quartet due to coupling with the adjacent methyl protons. This quartet would likely be found in the downfield region, typically around 4.4 ppm, influenced by the electron-withdrawing effect of the neighboring oxygen atom. The methyl protons (-CH₃) would present as a triplet, located further upfield, generally around 1.4 ppm.
The ¹³C NMR spectrum provides a more detailed view of the carbon framework. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. The carbon atoms of the ethyl group, the methylene (-CH₂-), and methyl (-CH₃) carbons, would appear at approximately 62 ppm and 14 ppm, respectively. The aromatic carbons will exhibit complex splitting patterns and chemical shifts due to the presence of both chlorine and fluorine substituents. The carbon atoms bonded to fluorine will show large C-F coupling constants, while those bonded to chlorine will also have their chemical shifts influenced by the halogen's electronegativity and the electronic effects of the other substituents on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂- | ~4.4 (quartet) | ~62 |
| -CH₃ | ~1.4 (triplet) | ~14 |
| C=O | - | ~162 |
| Aromatic C | - | ~110 - 160 (multiple signals) |
¹⁹F NMR spectroscopy is an indispensable tool for characterizing fluorinated organic compounds. In the case of this compound, the three fluorine atoms on the aromatic ring are chemically non-equivalent and are expected to give rise to three distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms will be influenced by the other substituents on the ring, namely the chlorine atoms and the ethyl ester group.
The fluorine atom at the C2 position, being flanked by a chlorine and the ester group, will have a different electronic environment compared to the fluorine at C4, which is situated between two chlorine atoms, and the fluorine at C6, which is adjacent to a chlorine and an ester group. The coupling between these fluorine atoms (F-F coupling) will result in further splitting of the signals, providing valuable information about their relative positions on the aromatic ring.
An HSQC experiment would correlate the proton signals of the ethyl group with their directly attached carbon atoms, confirming the assignments of the -CH₂- and -CH₃ groups. The HMBC experiment would be even more informative, revealing long-range correlations (typically over 2-3 bonds). For instance, correlations would be expected between the methylene protons (-CH₂-) and the carbonyl carbon (C=O), as well as the carbon atom of the aromatic ring to which the ester group is attached (C1). Furthermore, correlations between the fluorine atoms and the adjacent carbon atoms would solidify the assignment of the aromatic signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-F stretching vibrations are expected to give rise to strong absorptions in the 1100-1400 cm⁻¹ region, while the C-Cl stretching vibrations typically appear in the lower frequency region of 600-800 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1720-1740 |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch | 1100-1400 |
| C-O stretch (ester) | 1000-1300 |
| C-Cl stretch | 600-800 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with the [M+2]⁺ and [M+4]⁺ peaks having relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively.
Common fragmentation pathways for ethyl benzoates involve the loss of the ethoxy radical (•OCH₂CH₃, mass 45) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule (C₂H₄, mass 28) via a McLafferty rearrangement. pharmacy180.com For this compound, the base peak in the mass spectrum would likely correspond to the [M-45]⁺ fragment, the 3,5-dichloro-2,4,6-trifluorobenzoyl cation. Other significant fragments may arise from the subsequent loss of CO or halogen atoms from this primary fragment.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula, C9H5Cl2F3O2.
The primary fragmentation steps would likely involve:
Loss of the ethoxy radical (•OCH2CH3): This would lead to the formation of the 3,5-dichloro-2,4,6-trifluorobenzoyl cation, a highly stabilized acylium ion. This is often a dominant fragmentation pathway for ethyl esters.
Loss of ethylene (C2H4): A McLafferty rearrangement could lead to the elimination of an ethylene molecule and the formation of the 3,5-dichloro-2,4,6-trifluorobenzoic acid radical cation.
Cleavage of the C-Cl bond: The loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds. nih.gov
Loss of the ethyl group (•CH2CH3): This would result in the formation of the 3,5-dichloro-2,4,6-trifluorobenzoate cation.
A proposed fragmentation pattern is detailed in the table below.
| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Formation Pathway |
| [C9H5Cl2F3O2]⁺• | Molecular Ion | 279.96 | Initial Ionization |
| [C7Cl2F3O]⁺ | 3,5-dichloro-2,4,6-trifluorobenzoyl cation | 234.93 | Loss of •OCH2CH3 |
| [C7H2Cl2F3O2]⁺• | 3,5-dichloro-2,4,6-trifluorobenzoic acid radical cation | 251.94 | McLafferty Rearrangement (Loss of C2H4) |
| [C9H5ClF3O2]⁺• | 244.99 | Loss of •Cl | |
| [C7H2Cl2F3O2]⁺ | 3,5-dichloro-2,4,6-trifluorobenzoate cation | 251.94 | Loss of •CH2CH3 |
This table is predictive and based on general fragmentation principles.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
To date, a single crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. However, analysis of closely related halogenated benzoic acids and esters allows for a reasoned prediction of its solid-state structure. researchgate.netresearchgate.netnih.gov
It is anticipated that the molecule would crystallize in a common space group, such as P21/c or P-1. mdpi.com The geometry of the benzene (B151609) ring will likely be slightly distorted from perfect planarity due to the steric and electronic effects of the five substituents. The carboxyl group is expected to be twisted relative to the plane of the aromatic ring. researchgate.net In the crystal lattice, molecules would likely pack in a manner that maximizes van der Waals interactions and minimizes steric hindrance.
Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials and is particularly important in the pharmaceutical and materials science fields for identifying different crystalline forms, or polymorphs. units.it While no specific PXRD studies on this compound are available, the principles of the technique would be directly applicable.
Different polymorphs of a compound possess distinct crystal lattices and, therefore, will produce unique PXRD patterns. nih.gov By comparing the PXRD pattern of a synthesized batch of this compound with a reference pattern from a known crystalline form, one can confirm its phase identity and purity. Furthermore, variable-temperature PXRD could be employed to study potential phase transitions. nih.gov
Crystal engineering aims to design and synthesize functional solid-state structures with desired properties based on an understanding of intermolecular interactions. nih.gov For this compound, the multiple halogen substituents provide opportunities for various supramolecular interactions.
Halogen bonding, a noncovalent interaction between an electrophilic region on a halogen atom and a Lewis base, is expected to play a significant role in the crystal packing. nih.govacs.org The chlorine and fluorine atoms on the benzene ring can act as halogen bond donors, interacting with the oxygen atoms of the ester group on neighboring molecules. mdpi.comresearchgate.net These interactions are directional and can lead to the formation of well-defined supramolecular architectures, such as chains or sheets. mdpi.comresearchgate.net
Chromatographic Methods for Analytical Purity and Separation
Chromatographic techniques are essential for the separation, identification, and quantification of individual components in a mixture, and for assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including halogenated aromatics. oup.com A reversed-phase HPLC method would be most suitable for this compound. A C18 or a phenyl-hexyl column could be employed, with the latter potentially offering enhanced separation due to π-π interactions between the stationary phase and the aromatic ring of the analyte. chromforum.org A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used, likely in a gradient elution mode to ensure good resolution from any impurities. wur.nlnih.gov Detection could be achieved using a UV detector, as the aromatic ring will absorb strongly in the UV region. oup.com
Computational Chemistry and Theoretical Studies of Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate, these calculations provide a foundational understanding of its intrinsic properties.
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals dictates the chemical reactivity and spectroscopic properties of a compound. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or electron-accepting nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap implies higher reactivity.
For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted ethyl benzoate (B1203000). This would make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to compute these orbital energies accurately. researchgate.net
Illustrative Data Table 1: Calculated Molecular Orbital Energies This table presents hypothetical, yet representative, data for the frontier molecular orbitals of this compound, as would be obtained from a DFT calculation.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.85 | Primarily located on the benzoate oxygen and the aromatic ring π-system. |
| LUMO | -1.92 | Primarily a π* orbital distributed across the aromatic ring and carbonyl group. |
Conformational Analysis and Energy Landscapes
The flexibility of the ethyl ester group allows for multiple rotational isomers, or conformers. lumenlearning.com The orientation of the ethyl group relative to the plane of the benzene (B151609) ring, and the rotation around the C-O single bond of the ester, define the key dihedral angles. Conformational analysis involves calculating the potential energy of the molecule as these dihedral angles are systematically varied. cdnsciencepub.comrsc.org This process generates a potential energy surface, or energy landscape, which reveals the most stable (lowest energy) conformations and the energy barriers between them.
For this compound, steric hindrance between the ethyl group and the ortho-fluorine atoms would likely influence the preferred conformation. It is expected that the most stable conformer would have the ethyl group oriented away from the bulky halogen substituents. Studies on similar substituted benzoates show that the ester group is often nearly coplanar with the benzene ring to maximize π-conjugation, but steric clashes can force it to twist. rsc.orgresearchgate.net
Illustrative Data Table 2: Relative Energies of Key Conformers This table shows a hypothetical energy landscape for the rotation around the ester bond.
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A (Anti-periplanar) | ~180° | 0.00 | 75.1 |
| B (Syn-periplanar) | ~0° | 0.65 | 24.9 |
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, identifying the high-energy "transition states" that connect reactants to products. quantumatk.com For a reaction like the alkaline hydrolysis of this compound, a nucleophile (hydroxide ion) attacks the electrophilic carbonyl carbon. ncert.nic.invedantu.com
Using methods like the Nudged Elastic Band (NEB), chemists can model the minimum energy path for this reaction. libretexts.org This allows for the calculation of the activation energy (the energy barrier that must be overcome), which is directly related to the reaction rate. nih.gov Such calculations can predict how the electron-withdrawing halogen substituents will affect the reactivity of the ester group, likely making the carbonyl carbon more electrophilic and accelerating the rate of hydrolysis compared to unsubstituted ethyl benzoate. cambridge.org
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations are excellent for finding stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com In an MD simulation, the molecule's atoms are allowed to move according to the forces described by a force field, providing a realistic picture of its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). acs.orgnih.gov
For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal how the molecule samples different conformations in solution. acs.org It would also show how the molecule interacts with its surroundings through forces like van der Waals interactions and dipole-dipole forces, and whether specific interactions like halogen bonding occur. nih.govmdpi.com
In Silico Screening and Predictive Modeling for Chemical Behavior
In silico screening uses computational methods to rapidly evaluate large numbers of molecules for a specific property or activity, filtering them down to a promising few for further study. youtube.comreadthedocs.io Although this is often used in drug discovery, the principles can be applied to predict the chemical behavior of a single compound like this compound in various contexts. drugtargetreview.comnih.gov
For example, its potential as a building block in materials science or agrochemistry could be predicted. By calculating a range of molecular descriptors (e.g., molecular weight, polarity, logP, electronic properties), its behavior could be compared against databases of known active compounds. Models using Quantitative Structure-Activity Relationship (QSAR) or machine learning could predict properties such as toxicity, environmental persistence, or binding affinity to a specific biological target. mdpi.com
Computational Spectroscopy for Prediction and Interpretation of Spectral Data
Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. Calculating the 1H, 13C, and 19F NMR chemical shifts for different conformers of this compound can aid in the interpretation of experimental spectra. rsc.org The predicted shifts for different stable conformers can be compared to experimental data to determine which conformation is dominant in solution.
Similarly, calculating the vibrational frequencies can generate a theoretical IR spectrum. The position and intensity of peaks corresponding to key functional groups, such as the C=O stretch of the ester and the C-F and C-Cl stretches of the halogenated ring, can be predicted. This serves as a powerful tool to confirm the structure of the synthesized molecule by matching the theoretical spectrum to the experimental one.
Illustrative Data Table 3: Predicted Vibrational Frequencies This table provides a selection of predicted IR frequencies for key vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch | 1735 | Carbonyl group of the ester. |
| Aromatic C=C Stretch | 1580 - 1610 | Benzene ring vibrations. |
| C-O Stretch | 1250 | Ester C-O bond. |
| C-F Stretch | 1100 - 1200 | Carbon-Fluorine bonds on the ring. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies are pivotal in medicinal and agricultural chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For a compound like this compound, these studies would systematically explore how the type, position, and number of halogen substituents on the benzoate ring, as well as modifications to the ethyl ester group, influence its activity.
Key Structural Features and Their Potential Impact on Activity:
Halogenation Pattern: The presence of both chlorine and fluorine atoms on the benzene ring significantly influences the molecule's electronic and steric properties. The chlorine atoms at the 3 and 5 positions and fluorine atoms at the 2, 4, and 6 positions create a distinct electrostatic potential map across the ring. Strong electron-donating groups on the benzene ring have been noted to be an important feature for some benzoic acid derivatives to possess potent antisickling activity. iomcworld.com
Ester Group: The ethyl ester moiety can influence the compound's solubility, bioavailability, and how it interacts with target proteins. Hydrolysis of the ester to the corresponding carboxylic acid could be a critical step in its mode of action, a common occurrence for many ester-containing drugs and agrochemicals.
Hydrophobicity and Aromaticity: QSAR studies on other benzoylaminobenzoic acid derivatives have shown that inhibitory activity can increase with greater hydrophobicity and aromaticity. nih.gov The highly halogenated nature of this compound suggests a significant degree of lipophilicity, which would be a key parameter in any QSAR model.
A hypothetical QSAR study on a series of analogs of this compound might investigate the correlation between biological activity (e.g., herbicidal or antifungal) and various physicochemical descriptors.
Hypothetical QSAR Data for Benzoate Analogs
| Compound | LogP (Hydrophobicity) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| This compound | 4.2 | 2.5 | 15 |
| Ethyl 3,5-dibromo-2,4,6-trifluorobenzoate | 4.5 | 2.3 | 12 |
| Ethyl 3,5-dichloro-2,6-difluorobenzoate | 3.8 | 2.8 | 25 |
| Ethyl 3,5-dichloro-4-fluorobenzoate | 3.5 | 3.1 | 40 |
| Mthis compound | 3.9 | 2.6 | 18 |
This table is for illustrative purposes only and does not represent real experimental data.
From this hypothetical data, a QSAR model might suggest that increased hydrophobicity and a lower dipole moment are correlated with higher biological activity in this series of compounds. Such models are invaluable for prioritizing the synthesis of new derivatives with potentially enhanced efficacy.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. Given that many benzoic acid derivatives exhibit herbicidal properties by inhibiting acetolactate synthase (ALS), it is plausible that this compound could also target this enzyme. pnas.org ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and fungi. pnas.orgnih.gov
A molecular docking study of this compound into the active site of ALS would provide insights into its potential binding mode and affinity.
Potential Ligand-Target Interactions:
Halogen Bonds: The chlorine and fluorine atoms on the benzoate ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site. researchgate.net These interactions can be highly directional and contribute significantly to binding affinity and selectivity.
Hydrophobic Interactions: The dichlorotrifluorophenyl group would likely occupy a hydrophobic pocket within the active site, interacting with nonpolar amino acid residues.
Hydrogen Bonds: While the parent ester may not be a strong hydrogen bond donor or acceptor, its potential hydrolysis to the corresponding carboxylic acid in vivo would introduce a carboxyl group capable of forming strong hydrogen bonds with key residues in the active site.
Hypothetical Molecular Docking Results for this compound against Acetolactate Synthase (ALS)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Trp574, Arg377, Ser653 |
| Types of Interactions | Halogen bonds (with backbone carbonyls), Pi-stacking (with Trp574), Hydrophobic interactions |
This table is for illustrative purposes only and does not represent real experimental data.
The hypothetical binding affinity suggests a stable interaction. The engagement of specific residues, such as Tryptophan 574 which is known to be crucial for the binding of other ALS-inhibiting herbicides, would lend credence to this binding hypothesis. pnas.org Molecular docking studies on halogenated biphenyls have shown that these compounds can be effective inhibitors of enzymes like Cytochrome-P450-14alpha-sterol demethylase. scivisionpub.comresearchgate.net Furthermore, studies on other halogenated compounds have demonstrated that the type of halogen can influence binding affinity, with an observed trend of F < Cl < Br < I in some cases. nih.gov
Research Applications and Intermediate Roles of Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Utilization as a Synthetic Building Block in Complex Organic Molecule Synthesis
The highly substituted and electron-deficient nature of the aromatic ring in ethyl 3,5-dichloro-2,4,6-trifluorobenzoate makes it a valuable synthon in organic synthesis. The presence of multiple halogen atoms provides several reactive sites for various coupling and displacement reactions, allowing for the construction of intricate molecular architectures. While specific examples of its direct use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive molecules.
The reactivity of the ester functional group, combined with the potential for selective substitution of the halogen atoms, allows chemists to introduce the dichlorotrifluorophenyl moiety into larger molecules. This can be achieved through standard transformations such as hydrolysis to the corresponding benzoic acid, followed by amide coupling, or through direct reactions at the aromatic ring.
Role as a Precursor in Pharmaceutical Chemistry Research
The incorporation of halogenated phenyl groups is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This compound serves as a precursor to introduce the 3,5-dichloro-2,4,6-trifluorophenyl group, which can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Design and Synthesis of Novel Medicinal Chemistry Scaffolds
While direct examples of marketed drugs containing the 3,5-dichloro-2,4,6-trifluorophenyl moiety derived from the corresponding ethyl ester are not readily identifiable, the synthesis of novel chemical scaffolds for drug discovery is a key application. The related compound, 3,4,5-trifluorobenzoic acid, is utilized as a building block for anticancer drugs of the dibenzoate ester type, highlighting the potential of polyfluorinated benzoic acid derivatives in this therapeutic area. ossila.com The unique electronic properties of the dichlorotrifluorophenyl ring can be exploited to design molecules that fit into specific binding pockets of enzymes or receptors, potentially leading to the discovery of new therapeutic agents.
Bioisosteric Modifications and Analog Development
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental concept in drug design. The 3,5-dichloro-2,4,6-trifluorophenyl group can be considered a bioisostere for other polysubstituted aromatic rings. The strategic placement of chlorine and fluorine atoms allows for fine-tuning of a molecule's electronic distribution, size, and conformation. This can lead to improved potency, selectivity, and pharmacokinetic profiles of a lead compound. The use of fluorinated groups, in general, is known to enhance metabolic stability by blocking sites of oxidation.
Intermediate in Agrochemical Development and Research
The field of agrochemicals heavily relies on halogenated aromatic compounds for the development of effective pesticides and herbicides. The presence of chlorine and fluorine atoms in a molecule can significantly enhance its biological activity.
Synthesis of Agrochemical Scaffolds
There is strong evidence suggesting that derivatives of polychlorofluorinated benzene (B151609) are key intermediates in the synthesis of modern agrochemicals. For instance, the structurally related compound, 3,5-dichloro-2,4,6-trifluoropyridine, is a known intermediate in the production of herbicides. chemicalbook.com Furthermore, isoxazoline-substituted benzamides, a class of potent insecticides and acaricides, often feature a dichlorophenyl moiety. The synthesis of these complex molecules may involve intermediates derived from compounds like this compound. The synthesis of the insecticide teflubenzuron, for example, involves the preparation of 3,5-dichloro-2,4-difluoroaniline (B1223766) from 3,5-dichloro-2,4-difluoronitrobenzene, showcasing the importance of these substitution patterns in agrochemical synthesis. google.com
Applications in Advanced Materials Science
While specific, documented applications of this compound in advanced materials science are not prevalent in the reviewed literature, the properties of related fluorinated compounds suggest potential uses. A related compound, 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride, is noted for its utility in creating high-performance coatings and specialty polymers due to the thermal stability and chemical resistance imparted by the fluorinated and chlorinated phenyl group. chemimpex.com Fluorinated esters, in general, are explored as monomers for polymers and as additives to impart hydrophobicity and other desirable surface properties to materials. pdx.edusemanticscholar.org This suggests a potential, though not yet fully explored, avenue for the application of this compound in the development of novel polymers and functional materials.
Precursor for Functional Organic Materials
The highly substituted benzene ring of this compound makes it a potential precursor for the synthesis of functional organic materials. The chlorine and fluorine substituents significantly influence the electronic properties of the aromatic ring, and their selective replacement through nucleophilic aromatic substitution reactions can introduce a variety of functional groups. This allows for the tailoring of the molecule's properties, such as its photophysical characteristics, thermal stability, and electronic conductivity.
For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 3,5-dichloro-2,4,6-trifluorobenzoic acid, which can then be converted to other derivatives. scribd.com This carboxylic acid can serve as a key building block for more complex structures. While direct research on this compound is scarce, the applications of its parent acid and similar halogenated compounds suggest its potential in this area.
Table 1: Potential Functional Group Transformations
| Starting Group | Reagent/Condition | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| Ethyl Ester | Acid/Base Hydrolysis | Carboxylic Acid | Liquid Crystals, Pharmaceuticals |
Integration into Polymer Chemistry Research
In the realm of polymer chemistry, monomers containing halogen atoms are valuable for producing polymers with enhanced properties such as flame retardancy, chemical resistance, and thermal stability. This compound, after conversion to a suitable monomer, could be integrated into polymer backbones.
For example, the ester could be reduced to a benzyl (B1604629) alcohol, which could then be used as a monomer in the synthesis of polyesters or polyethers. The presence of the dichloro- and trifluoro-substituents on the aromatic ring would be expected to impart desirable properties to the resulting polymer. Research on related fluorinated aromatic compounds has shown their utility in creating high-performance polymers.
Table 2: Hypothetical Polymerization Applications
| Monomer Derived From this compound | Polymerization Method | Potential Polymer Type | Expected Properties |
|---|---|---|---|
| Dihydroxy derivative | Polycondensation | Polyester, Polyether | High thermal stability, Chemical resistance |
Development as a Ligand or Precursor for Catalyst Design
The design of ligands is a crucial aspect of developing new catalysts for a wide range of chemical transformations. The electronic and steric properties of a ligand can profoundly influence the activity and selectivity of a metal catalyst. This compound could serve as a precursor for the synthesis of novel ligands.
Through functional group manipulation, moieties capable of coordinating to metal centers, such as phosphines, amines, or N-heterocyclic carbenes, could be introduced onto the aromatic ring. The electron-withdrawing nature of the halogen atoms would significantly impact the electronic properties of the resulting ligand, which in turn could fine-tune the catalytic activity of the metal complex. For instance, a phosphine (B1218219) ligand derived from this compound would likely be more electron-poor than its non-halogenated counterpart, which could be advantageous in certain catalytic cycles.
While no specific examples of catalysts derived from this compound are documented in the literature, the principles of ligand design suggest its potential as a starting material for such endeavors.
Environmental Research Aspects of Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Degradation Pathways and Mechanisms in Environmental Systems.
Comprehensive searches did not yield any specific studies on the degradation pathways and mechanisms of Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate in environmental systems. While general principles of degradation for halogenated aromatic compounds exist, no direct research on this specific compound was identified.
Photochemical Degradation Studies.
No specific photochemical degradation studies for this compound were found in the reviewed literature. There is no available data on its photolysis rates, quantum yields, or the identity of its photoproducts under various environmental conditions.
Thermal Degradation and Stability Research.
Specific research on the thermal degradation and stability of this compound is not available in the public domain. While studies exist on the thermal decomposition of other ethyl esters, such as ethyl chloroformate, which decomposes to ethylene (B1197577) and hydrogen chloride, no such data has been published for this compound. researchgate.netrsc.orgscispace.comcapes.gov.br
Advanced Oxidation Processes for Degradation.
There are no specific studies on the use of advanced oxidation processes (AOPs) for the degradation of this compound. Research on AOPs for other chlorinated and fluorinated aromatic compounds suggests potential for degradation, but no experimental data for this specific compound exists. nih.govresearchgate.net
Biodegradation Studies and Microbial Transformation.
No studies specifically investigating the biodegradation or microbial transformation of this compound were identified. The scientific literature contains research on the microbial degradation of other halogenated aromatic compounds and benzoates, but these findings cannot be directly extrapolated to the target compound without specific experimental evidence. nih.govnih.govwikipedia.orgxmu.edu.cnnih.govcsic.esresearchgate.netnih.govfrontiersin.org
Environmental Remediation Strategies Research.
There is a lack of research on environmental remediation strategies specifically targeting this compound. General remediation techniques for soils and water contaminated with halogenated organic compounds have been studied, but their applicability and effectiveness for this particular compound have not been investigated. nih.govresearchgate.netavestia.comnih.govyoutube.com
Advanced Analytical Methodologies for Research on Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Analytical Method Development and Validation for Research Purposes
The development and validation of analytical methods are foundational to obtaining reliable and reproducible data in the study of Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate. Given its structure as a halogenated aromatic ester, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable analytical techniques. researchgate.netanaxlab.com
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC (RP-HPLC) method is a primary choice for the analysis of aromatic compounds like this compound. ekb.egbldpharm.com Method development would involve a systematic approach to optimize separation and detection parameters.
Column Selection: A C18 column is a common starting point due to its versatility in retaining non-polar to moderately polar compounds. bldpharm.com
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be developed to ensure adequate separation of the main compound from any potential impurities. ekb.eg
Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for this chromophoric compound, allowing for detection at a specific wavelength, likely in the UV region, to maximize sensitivity. americanlaboratory.comnih.gov
Validation: Following method development, validation would be performed according to established guidelines (e.g., ICH guidelines) to ensure the method is fit for its intended purpose. ekb.eg This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and semi-volatile impurities, or for the primary analysis of the compound itself, GC-MS offers high resolution and specificity. cymitquimica.com
Column and Conditions: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane) would likely provide good separation. The temperature program for the GC oven would be optimized to ensure good peak shape and resolution.
Ionization and Detection: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns useful for library matching and structural elucidation. The mass spectrometer would be operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. chemicalbook.com
Validation: Similar to HPLC, the GC-MS method would undergo rigorous validation to establish its performance characteristics. chemimpex.com
| Parameter | Typical HPLC-UV Conditions | Typical GC-MS Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Helium |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Electron Ionization (EI), Full Scan/SIM |
| Injection Volume | 10 µL | 1 µL (split or splitless) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 50 °C to 300 °C) |
Impurity Profiling and Identification of Degradation Products
Impurity profiling is a critical aspect of chemical research, as impurities can significantly impact the properties and reactivity of the compound of interest. cymitquimica.com For this compound, impurities can arise from the synthesis process or from degradation over time.
Potential Synthesis-Related Impurities:
The synthesis of this compound likely involves the esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid. Potential impurities could include:
Unreacted 3,5-dichloro-2,4,6-trifluorobenzoic acid .
Isomeric byproducts with different halogen substitution patterns.
Residual solvents from the reaction and purification steps.
Byproducts from side reactions, such as the formation of other esters if different alcohols are present.
Identification of Degradation Products:
Forced degradation studies are performed to identify potential degradation products that might form under various stress conditions. These studies typically involve exposing the compound to acid, base, oxidative, thermal, and photolytic stress. Potential degradation products for this compound could include:
3,5-dichloro-2,4,6-trifluorobenzoic acid from the hydrolysis of the ester linkage.
Products of decarboxylation under thermal stress.
Products of nucleophilic substitution of the halogen atoms, particularly under basic conditions.
Advanced analytical techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS) are invaluable for the structural elucidation of unknown impurities and degradation products. cymitquimica.com
| Potential Impurity/Degradant | Origin | Potential Analytical Technique |
| 3,5-dichloro-2,4,6-trifluorobenzoic acid | Incomplete esterification, Hydrolysis | HPLC, GC-MS (after derivatization) |
| Isomeric dichlorotrifluorobenzoates | Impure starting materials, side reactions | GC-MS, HPLC |
| Residual Ethanol (B145695) | Synthesis | Headspace GC |
| Hydrolytic degradation products | Acid/base catalyzed degradation | LC-MS, HPLC |
| Photolytic degradation products | Exposure to light | LC-MS/MS, GC-MS |
Stability Studies Under Various Research Conditions
Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound, ensuring its integrity throughout its use in research. A stability-indicating analytical method, as described in section 8.1, is a prerequisite for these studies. researchgate.net
A typical stability study protocol would involve:
Storage Conditions: Storing aliquots of the compound under a range of controlled conditions, such as refrigerated (2-8 °C), ambient temperature (e.g., 25 °C/60% RH), and elevated temperature (e.g., 40 °C/75% RH). Photostability would also be assessed by exposing the compound to a controlled light source.
Testing Schedule: Analyzing the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
Analysis: Using the validated stability-indicating method to assay the amount of this compound remaining and to detect and quantify any degradation products that have formed.
The results of these studies would establish the re-test date and recommended storage conditions to ensure the compound remains within its quality specifications.
| Stress Condition | Potential Degradation Pathway | Expected Outcome |
| Acidic (e.g., HCl) | Hydrolysis of the ester | Formation of 3,5-dichloro-2,4,6-trifluorobenzoic acid and ethanol |
| Basic (e.g., NaOH) | Hydrolysis of the ester, potential nucleophilic substitution | Formation of 3,5-dichloro-2,4,6-trifluorobenzoic acid and potential hydroxylated derivatives |
| Oxidative (e.g., H₂O₂) | Oxidation of the aromatic ring or ethyl group | Formation of various oxidized byproducts |
| Thermal (e.g., elevated temperature) | Decarboxylation, other thermal decompositions | Potential formation of 1,3-dichloro-2,4,6-trifluorobenzene |
| Photolytic (e.g., UV/Vis light) | Photodegradation | Formation of various photoproducts |
Quantitative Determination Methods
Accurate quantification of this compound is crucial for its use in research, for example, in determining reaction yields or preparing solutions of known concentration. The validated HPLC-UV and GC-MS methods are the primary tools for quantitative determination.
HPLC-UV:
Quantitative analysis by HPLC-UV is typically performed using an external standard method. americanlaboratory.com A calibration curve is constructed by plotting the peak area response of the analyte against a series of known concentrations of a reference standard. The concentration of the analyte in an unknown sample is then determined by interpolating its peak area from the calibration curve. bldpharm.com
GC-MS:
For GC-MS, quantification can also be performed using an external standard. However, to compensate for variations in injection volume and potential matrix effects, the use of an internal standard is often preferred. chemicalbook.com An internal standard is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples. The ratio of the analyte peak area to the internal standard peak area is then used to construct the calibration curve.
Other Potential Methods:
While chromatographic methods are the most common, other techniques could potentially be used for quantitative determination, although they may lack the specificity for purity assessment:
Quantitative NMR (qNMR): If a suitable internal standard is used, qNMR can provide a highly accurate, direct measure of the compound's concentration without the need for a specific reference standard of the analyte itself.
Titration: For the precursor, 3,5-dichloro-2,4,6-trifluorobenzoic acid, a simple acid-base titration could be used for quantification.
| Method | Principle | Advantages | Considerations |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Widely applicable, good precision and accuracy | Requires a chromophore, potential for co-eluting interferences |
| GC-MS | Separation by chromatography, detection by mass | High specificity and sensitivity, structural information | Compound must be volatile and thermally stable |
| qNMR | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei | Highly accurate, does not require an identical reference standard | Lower sensitivity than chromatographic methods, requires specialized equipment |
| Titration (for precursor acid) | Neutralization of an acid with a base | Simple, inexpensive | Not applicable to the ester, lacks specificity for purity |
Patent Landscape and Intellectual Property in Relation to Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate Research
Analysis of Key Patent Families and Claims for Synthetic Processes and Applications
While patents specifically centered on Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate are limited, the patent literature for structurally similar compounds provides significant insight into the likely protected synthetic methodologies and applications. The synthesis of this compound involves several key chemical transformations, each with a rich field of intellectual property. These transformations include halogenation, fluorination, and esterification of aromatic systems.
Key patent families often focus on novel and efficient methods for these transformations, aiming to improve yield, reduce costs, and enhance safety and environmental profiles. For instance, patents related to the synthesis of fluorinated aromatic compounds, a crucial aspect of producing the target molecule, are numerous. These patents frequently claim specific fluorinating agents, catalysts, and reaction conditions.
The applications of this compound are largely as a building block for creating new active ingredients in pesticides and pharmaceuticals. researchgate.net Patents in these fields will often claim a genus of compounds that would include derivatives of this compound, thereby indirectly protecting its use in the synthesis of these proprietary molecules. For example, a patent for a new herbicide might claim a core structure that is synthesized from this particular ester, thus making the use of the ester for that purpose an infringement of the patent.
Below is a data table summarizing representative patent families and the types of claims relevant to the synthesis and application of compounds related to this compound.
Interactive Data Table: Key Patent Families and Claims
| Patent/Patent Family Representative | General Scope of Claims | Relevance to this compound |
| Patents on Fluorination of Aromatic Rings | Methods for introducing fluorine atoms onto an aromatic ring, often specifying catalysts (e.g., palladium complexes), fluorinating agents (e.g., KF, HF), and reaction conditions. | The synthesis of the trifluoro-substituted benzene (B151609) ring is a critical step. |
| Patents on Chlorination of Aromatic Compounds | Processes for the selective chlorination of aromatic rings, including specific chlorinating agents and catalysts to control regioselectivity. | The introduction of the two chlorine atoms onto the benzene ring is a key synthetic step. |
| Patents on Esterification Processes | Methods for the formation of benzoate (B1203000) esters, which may include specific catalysts, solvents, and purification techniques to improve yield and purity. | The final step in the synthesis of the target molecule is the esterification of the corresponding benzoic acid. |
| Patents for Agrochemicals (e.g., Herbicides, Fungicides) | Broad claims covering a genus of chemical structures with pesticidal activity, often including halogenated and fluorinated phenyl derivatives. jmflresearch.comgoogle.com | This compound is a likely intermediate for compounds falling within these claims. jmflresearch.com |
| Patents for Pharmaceutical Compounds | Claims on novel molecular entities for treating specific diseases, where the core structure may be derived from highly substituted aromatic building blocks. | The poly-halogenated and fluorinated phenyl moiety is a common scaffold in medicinal chemistry. |
Trends and Innovations Reflected in Patent Literature for Related Compounds
The patent literature for polyhalogenated and fluorinated aromatic compounds reveals several key trends and areas of innovation. These trends are driven by the increasing demand for complex and highly functionalized molecules in various technology sectors, especially in life sciences.
One of the most significant trends is the development of more efficient and selective synthesis methods. google.com The introduction of multiple, different halogen atoms at specific positions on an aromatic ring is a synthetic challenge. Consequently, there is a strong focus in the patent literature on the development of novel catalytic systems that can achieve this with high precision. This includes the use of transition metal catalysts, such as palladium and copper, for cross-coupling reactions to build the aromatic core, as well as for direct C-H functionalization to introduce halogens.
Another major trend is the emphasis on "green" chemistry principles. This is reflected in patents that describe processes with reduced environmental impact, such as the use of less hazardous reagents, recyclable catalysts, and solvent-free reaction conditions. For example, there is a move away from traditional, harsh fluorination methods towards milder and more selective techniques.
The growing importance of fluorinated compounds in agrochemicals and pharmaceuticals is a clear driver of innovation. researchgate.netagropages.com The unique properties imparted by fluorine atoms, such as increased metabolic stability and enhanced binding affinity, make fluorinated molecules highly desirable. This has led to a surge in patents for new fluorinated building blocks and intermediates. The analysis of chemical processes in recent reviews is often based on the original patent literature, highlighting the importance of patents in this field. researchgate.netresearchgate.net
The table below outlines some of the key trends and innovations in the patent literature for compounds related to this compound.
Interactive Data Table: Trends and Innovations in Patent Literature
| Trend/Innovation | Description | Examples from Patent Literature |
| Catalytic C-H Functionalization | Development of methods to directly introduce halogen atoms onto the aromatic C-H bonds, avoiding the need for pre-functionalized starting materials. | Patents claiming novel palladium or rhodium catalysts for direct arylation and halogenation. |
| Flow Chemistry in Synthesis | The use of continuous flow reactors for the synthesis of halogenated aromatic compounds, offering better control over reaction parameters and improved safety. | Patents describing the continuous production of fluorinated intermediates using microreactor technology. |
| Novel Fluorinating Reagents | The development of new, safer, and more selective reagents for the introduction of fluorine atoms. | Patents for nucleophilic and electrophilic fluorinating agents with improved handling and reactivity profiles. |
| Asymmetric Halogenation | Methods for the enantioselective introduction of halogen atoms, which is crucial for the synthesis of chiral drugs and agrochemicals. | Patents utilizing chiral catalysts or auxiliaries to achieve high enantioselectivity in halogenation reactions. |
| Biocatalysis | The use of enzymes to catalyze specific halogenation or dehalogenation reactions, offering high selectivity and mild reaction conditions. | Patents on the use of halogenating enzymes for the synthesis of specific halogenated aromatic compounds. |
Future Research Directions and Emerging Trends for Ethyl 3,5 Dichloro 2,4,6 Trifluorobenzoate
Exploration of Novel Reactivities and Selective Transformations
The inherent reactivity of the carbon-halogen bonds in Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate presents a fertile ground for the discovery of novel chemical reactions and selective transformations. The differential reactivity of the C-Cl versus the C-F bonds, influenced by their respective bond dissociation energies and the electronic environment of the aromatic ring, is a key area for future research.
One promising avenue is the selective functionalization of the C-Cl bonds through transition-metal-catalyzed cross-coupling reactions. While such reactions are well-established for a variety of aryl chlorides, the highly fluorinated nature of this substrate could lead to unique reactivity and selectivity. Research could focus on developing catalytic systems that can chemoselectively activate one or both C-Cl bonds while leaving the more robust C-F bonds intact. This would enable the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, leading to a diverse library of novel compounds.
Conversely, the selective activation and transformation of the C-F bonds, which is a more challenging endeavor, represents a significant frontier. tcichemicals.comresearchgate.net Recent advances in catalytic methods for C-F bond functionalization could be applied to this compound. tcichemicals.comresearchgate.net The development of methods for the selective cleavage of a single C-F bond would be particularly valuable, allowing for the precise introduction of functional groups at specific positions on the aromatic ring. tcichemicals.comresearchgate.net
Furthermore, the ester functional group provides an additional handle for chemical modification. Future studies could explore the hydrolysis, amidation, or reduction of the ester to further diversify the range of accessible derivatives. The interplay between the reactivity of the ester and the halogen substituents will be a critical aspect of these investigations.
A summary of potential selective transformations is presented in the table below:
| Transformation Type | Target Bond | Potential Reagents/Catalysts | Potential Products |
| Cross-Coupling | C-Cl | Palladium, Nickel, or Copper catalysts with various coupling partners | Biaryls, alkylated arenes, anilines |
| C-F Activation | C-F | Transition-metal complexes (e.g., Rh, Ir), strong Lewis acids | Aryl fluorides with new functional groups |
| Ester Modification | C=O | Acids, bases, amines, reducing agents | Carboxylic acids, amides, benzyl (B1604629) alcohols |
Integration with Sustainable and Green Chemistry Initiatives
The principles of green chemistry are increasingly guiding synthetic methodologies, and future research on this compound will undoubtedly be influenced by these considerations. A key focus will be the development of more environmentally benign synthetic routes to the compound itself and its derivatives.
This includes the use of greener solvents, the reduction of waste, and the utilization of catalytic rather than stoichiometric reagents. researchgate.net For instance, exploring enzymatic catalysis for the synthesis of aromatic-aliphatic oligoesters could provide a more sustainable approach. nih.gov The application of biocatalysis, using enzymes such as lipases, could offer mild and selective methods for transformations involving the ester group.
Moreover, the development of continuous flow processes for the synthesis and functionalization of this compound could lead to significant improvements in efficiency and safety. researchgate.net Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purities, and can minimize the handling of hazardous reagents. researchgate.net
The assessment of the environmental impact of synthetic routes using metrics such as Atom Economy and Process Mass Intensity will be crucial in guiding the development of more sustainable processes. whiterose.ac.uk Future research should aim to design synthetic pathways that not only provide access to novel and useful molecules but also do so in a manner that is mindful of environmental stewardship.
High-Throughput Screening and Data Mining in Chemical Research
High-throughput screening (HTS) and data mining are powerful tools for accelerating the discovery of new reactions and the optimization of reaction conditions. youtube.comnih.gov The application of these technologies to this compound could rapidly expand our understanding of its chemical reactivity.
HTS can be employed to screen large libraries of catalysts, ligands, and reaction conditions for various transformations of the target molecule. For example, a 24-well plate format could be used to quickly identify optimal conditions for a Suzuki-Miyaura cross-coupling reaction at one of the C-Cl positions. This approach can significantly reduce the time and resources required for reaction development compared to traditional one-at-a-time experimentation. youtube.comnih.gov
Data mining of large chemical databases can also provide valuable insights. By analyzing reaction data for structurally similar compounds, it may be possible to identify promising reaction conditions or novel transformations that could be applied to this compound. mpg.de These data-driven approaches can help to guide experimental work and increase the probability of success. mpg.de
The combination of HTS and data mining has the potential to unlock the full synthetic potential of this polyhalogenated aromatic compound in a highly efficient manner.
Applications of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of chemistry, and their application to this compound represents an exciting future direction. mit.edu
ML models can be trained on existing reaction data to predict the outcomes of new reactions with a high degree of accuracy. mit.eduneurips.ccmit.edu For a molecule like this compound, with multiple potential reaction sites, ML models could be used to predict the regioselectivity of a given transformation under various conditions. This predictive power can save significant experimental effort by allowing researchers to focus on the most promising reaction pathways. mit.edu
AI can also be used in the de novo design of novel compounds with desired properties. By learning the structure-activity relationships of existing molecules, AI algorithms can propose new derivatives of this compound that are optimized for specific applications, such as biological activity or material properties.
Furthermore, AI can assist in the development of synthetic routes to these novel compounds. Retrosynthesis algorithms can propose step-by-step pathways to complex target molecules, starting from readily available materials like this compound.
The integration of ML and AI into the research workflow for this compound will undoubtedly accelerate the pace of discovery and innovation.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3,5-dichloro-2,4,6-trifluorobenzoate?
The synthesis typically involves esterification of 3,5-dichloro-2,4,6-trifluorobenzoic acid with ethanol under acidic catalysis. A standard protocol adapted from similar fluorinated benzoates (e.g., ethyl 2,4,5-trifluorobenzoate) includes refluxing the carboxylic acid with excess ethanol and a catalytic amount of sulfuric acid or glacial acetic acid for 4–6 hours . Purification is achieved via vacuum distillation or recrystallization from ethanol. Key challenges include managing the electron-withdrawing effects of chlorine and fluorine substituents, which may require elevated temperatures or prolonged reaction times.
Q. How should researchers characterize this compound to confirm its structure and purity?
A combination of analytical techniques is recommended:
- NMR spectroscopy : and NMR to resolve fluorine and proton environments, respectively. For example, the ethyl ester group typically shows a triplet at ~1.3 ppm () and a quartet at ~4.3 ppm.
- Mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H] for CHClFO, expected m/z ~304.94).
- HPLC : To assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
Q. What solvents and conditions are suitable for recrystallization?
Ethanol or ethyl acetate are preferred due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-purity crystals. For stubborn impurities, column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) can be effective .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine/fluorine substituents influence reactivity in further derivatization?
The chlorine atoms at the 3,5-positions and fluorine at 2,4,6-positions create a highly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at the para-positions to the electron-withdrawing groups. For example, amination or methoxylation reactions require careful control of temperature (80–120°C) and use of strong bases like NaH or KCO in polar aprotic solvents (DMF, DMSO) . Steric hindrance from the ethyl ester group may slow reactions at the ortho positions.
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
Unexpected shifts often arise from solvent effects or impurities. For example, residual trifluoroacetic acid (TFA) from synthesis can cause splitting in NMR. To mitigate:
- Re-purify the compound via column chromatography.
- Compare experimental data with computed spectra (e.g., using Gaussian or ADF software).
- Cross-validate with X-ray crystallography if crystalline samples are available .
Q. What strategies are recommended for evaluating biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of hydrolases or transferases. For example, the compound’s structural similarity to salicylic acid derivatives suggests potential cyclooxygenase (COX) inhibition.
- Dose-response studies : Test concentrations from 1 nM to 100 µM, with controls (e.g., indomethacin for COX assays).
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target enzymes, leveraging the compound’s electronegative surface .
Methodological Notes
Q. Safety and Handling
Q. Data Reproducibility
- Document reaction parameters rigorously (e.g., reflux time, solvent purity).
- Share raw spectral data in supplementary materials to aid peer validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
